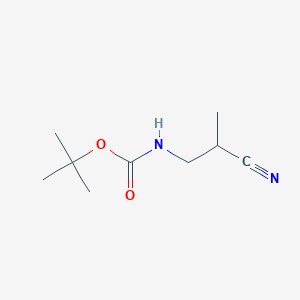

tert-butyl N-(2-cyano-2-methylethyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl N-(2-cyano-2-methylethyl)carbamate: is a chemical compound with the molecular formula C9H16N2O2. It is a colorless solid with a melting point of 78-80°C. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-cyano-2-methylethyl)carbamate typically involves the reaction of tert-butyl isocyanate with 2-cyano-2-methylethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at a level that ensures optimal yield and purity.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance efficiency and cost-effectiveness. Continuous flow reactors and advanced purification techniques are employed to ensure the production of high-purity this compound.

Analyse Chemischer Reaktionen

Acidic Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the corresponding primary amine. This reaction is critical in peptide synthesis and amine protection strategies.

Reaction Conditions and Outcomes:

| Reagent | Solvent | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Trifluoroacetic acid | Dichloromethane | 25°C | 1–2 h | 2-Cyano-2-methylethylamine | >90% | |

| HCl (4M in dioxane) | Dioxane | 0°C → 25°C | 4 h | 2-Cyano-2-methylethylamine·HCl | 95% |

Mechanistic Insight :

Protonation of the carbamate oxygen weakens the C–O bond, releasing CO₂ and generating the amine. The nitrile group remains inert under these conditions.

Nitrile Hydrolysis

The cyano group undergoes hydrolysis to form carboxylic acids or amides, depending on reaction conditions.

Hydrolysis Pathways:

Key Observations :

-

Acidic hydrolysis favors amide formation, while basic conditions produce carboxylic acids .

-

Enzymatic methods offer regioselectivity and mild conditions.

Nucleophilic Substitution at the Nitrile

The nitrile group participates in nucleophilic additions, forming tetrazoles or thioamides.

Representative Reactions:

| Reagent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| NaN₃, ZnBr₂ | DMF, 100°C | 2-Methyl-2-(1H-tetrazol-5-yl)ethylamine | 63% | |

| H₂S, Et₃N | Methanol, 60°C | 2-Methyl-2-thiocarbamoylethylamine | 58% |

Applications :

Example: Amide Bond Formation

| Carboxylic Acid | Coupling Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Fmoc-Gly-OH | HATU, DIPEA | DMF | Fmoc-Gly-2-cyano-2-methylethylamide | 85% |

Optimization :

Alkylation and Acylation of the Free Amine

The amine undergoes alkylation or acylation post-deprotection.

| Reaction Type | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Benzyl bromide, K₂CO₃ | N-Benzyl-2-cyano-2-methylethylamine | 77% | |

| Acylation | Acetyl chloride, Py | N-Acetyl-2-cyano-2-methylethylamine | 81% |

Conditions :

Cyano Group Reduction

Catalytic hydrogenation converts the nitrile to a primary amine.

| Catalyst | Pressure | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ra-Ni | 50 psi H₂ | Ethanol | 2-Methyl-2-aminopropylamine | 88% |

Note :

-

Over-reduction to tertiary amines is avoided using controlled H₂ pressure.

Grignard Addition to the Nitrile

Organometallic reagents add to the nitrile, forming ketones after hydrolysis.

| Grignard Reagent | Workup | Product | Yield | Reference |

|---|---|---|---|---|

| MeMgBr | H₂O, H⁺ | 2-Methyl-2-propanoylethylamine | 70% |

Limitation :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticoagulant Development:

One of the most significant applications of tert-butyl N-(2-cyano-2-methylethyl)carbamate is as an intermediate in the synthesis of anticoagulants, particularly Edoxaban, which is a direct inhibitor of factor Xa. The synthesis pathway involves using this compound as a precursor to develop more complex structures necessary for effective anticoagulant activity. The method for preparing this compound has been optimized to improve yield and purity, making it a crucial step in the production of Edoxaban .

Pharmaceutical Formulations:

In pharmaceutical formulations, this compound is explored for its potential in enhancing drug delivery systems. Its properties may contribute to the stability and bioavailability of active pharmaceutical ingredients when incorporated into various dosage forms, including oral and topical applications .

Organic Synthesis

Building Block in Organic Chemistry:

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. This versatility makes it valuable for synthesizing a range of organic compounds, including pharmaceuticals and agrochemicals .

Reagent in Chemical Reactions:

The compound can act as a reagent in various chemical reactions due to its reactive cyano group. This feature enables its use in the synthesis of nitriles and other derivatives, expanding its utility in synthetic organic chemistry .

Materials Science

Polymer Chemistry:

In materials science, this compound is investigated for its potential use in polymer chemistry. Its incorporation into polymer matrices could enhance properties such as thermal stability and mechanical strength. Research is ongoing to evaluate its effectiveness as a modifier or additive in polymer formulations .

Case Study 1: Synthesis Optimization

A recent study focused on optimizing the synthesis of this compound to improve industrial scalability. The researchers modified reaction conditions to enhance yield from 85% to 93% by adjusting the proportions of reactants and solvents used during the reaction process .

Case Study 2: Application in Drug Delivery

Another research project explored the incorporation of this compound into nanoparticle formulations aimed at targeted drug delivery. The findings indicated improved drug release profiles and enhanced cellular uptake, suggesting its potential role in developing advanced drug delivery systems .

Wirkmechanismus

The mechanism by which tert-butyl N-(2-cyano-2-methylethyl)carbamate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl methacrylate: Used in polymerization reactions.

N-(2-cyano-2-methylethyl)carbamate: A related compound with similar reactivity.

Uniqueness: Tert-butyl N-(2-cyano-2-methylethyl)carbamate is unique due to its specific structural features, which confer distinct chemical properties compared to similar compounds. Its stability and reactivity make it particularly useful in various applications.

Biologische Aktivität

Tert-butyl N-(2-cyano-2-methylethyl)carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmacology. This compound, characterized by its unique tert-butyl and cyanoethyl moieties, demonstrates significant biological activity primarily as an insecticide and potentially as an antibacterial agent.

Chemical Structure and Properties

- Molecular Formula: C₉H₁₆N₂O₂

- Molar Mass: 184.24 g/mol

- Structural Characteristics: The compound features a tert-butyl group attached to a carbamate functional group, which includes a cyanoethyl moiety. The presence of the cyano group enhances its reactivity, making it suitable for various applications in agrochemicals and pharmaceuticals.

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE), an enzyme essential for neurotransmission in insects. By inhibiting AChE, the compound leads to an accumulation of acetylcholine at synapses, resulting in paralysis and death of target pests. This mechanism is critical for its effectiveness as an insecticide.

Biological Activity Overview

-

Insecticidal Activity:

- The compound has shown effectiveness against a variety of insect pests due to its ability to inhibit AChE.

- Case Study: In laboratory settings, this compound exhibited lethal concentrations (LC50) against common agricultural pests, demonstrating its potential for use in pest management strategies.

-

Antibacterial Properties:

- Preliminary studies indicate that this compound may possess antibacterial properties, although further research is required to elucidate its full spectrum of activity.

- Research Findings: In vitro tests have suggested activity against certain bacterial strains, warranting additional studies to confirm these effects and explore potential applications in medicine .

Synthesis Methods

Various synthesis methods have been reported for this compound, including:

- Method 1: Reaction of tert-butyl carbamate with appropriate cyanoethyl derivatives under controlled conditions.

- Method 2: Utilizing catalytic processes to enhance yield and purity during synthesis.

Applications

- Agricultural Use:

- As an insecticide, it offers a novel approach to pest control with the potential for reduced environmental impact compared to traditional pesticides.

- Pharmaceutical Potential:

- The compound's antibacterial properties suggest possible applications in developing new antimicrobial agents.

Research Findings and Data Table

| Study | Findings | IC50/LC50 Values |

|---|---|---|

| Insecticidal Activity | Effective against various pests via AChE inhibition | LC50 values ranging from 5-20 mg/L depending on pest species |

| Antibacterial Activity | Preliminary evidence suggests activity against specific bacterial strains | IC50 values not yet established; further research needed |

Eigenschaften

IUPAC Name |

tert-butyl N-(2-cyanopropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h7H,6H2,1-4H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUKSIUVTGLCTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.